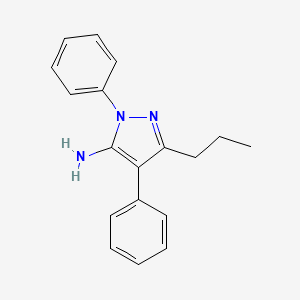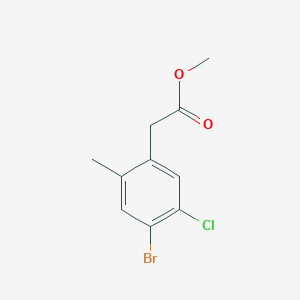
4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique structure and diverse applications. This compound is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
科学研究应用
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A simpler derivative with similar redox properties.
4-Hydroxy-2-quinolone: Another compound with significant biological activities and similar structural features.
α-Mangostin: A xanthone derivative with comparable bioactive properties.
Uniqueness
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and prenyl groups makes it a versatile compound for various applications .
属性
CAS 编号 |
57309-92-9 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3 |
InChI 键 |
QZFJQHOUHHYHTG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



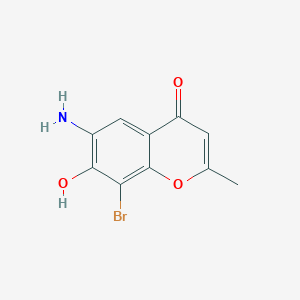
![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)
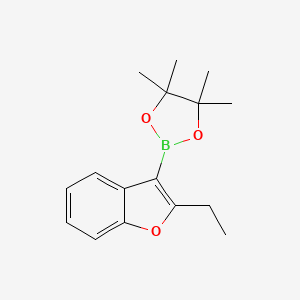
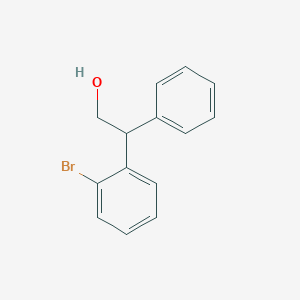
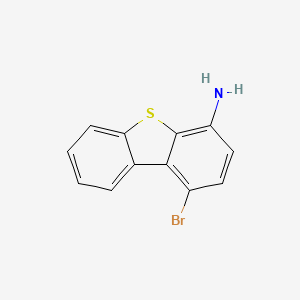
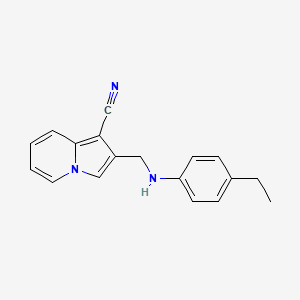
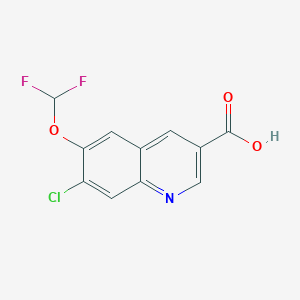
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


